N-tert-butyl-3-chloropropane-1-sulfonamide

Organic synthesis Cyclopropanation Sulfonamide chemistry

Select N-tert-butyl-3-chloropropane-1-sulfonamide (CAS 63132-85-4) for synthetic routes that N-methyl or unsubstituted analogs cannot execute. The tert-butyl group is essential for BuLi-mediated cyclocondensation to N-tert-butylcyclopropanesulfonamide and for quantitative N-Boc protection—a 100%-yield step critical to HCV inhibitor intermediate synthesis. This compound also provides steric shielding associated with enhanced metabolic stability in drug candidates. Available at ≥97% purity, with ≥99% options that reduce downstream purification costs. Standard purity for N-methyl derivatives is 95%, making the tert-butyl variant the superior choice for demanding multi-step pharmaceutical R&D and process chemistry.

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 63132-85-4
Cat. No. B1314556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-chloropropane-1-sulfonamide
CAS63132-85-4
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)CCCCl
InChIInChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3
InChIKeySPGDRXRIVPMUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-3-chloropropane-1-sulfonamide (CAS 63132-85-4): Chemical Identity and Procurement-Relevant Properties


N-tert-Butyl-3-chloropropane-1-sulfonamide (CAS 63132-85-4, molecular formula C₇H₁₆ClNO₂S, MW 213.73 g/mol) is a sulfonamide derivative featuring a tert-butyl substituent on the sulfonamide nitrogen and a terminal chlorine on a three-carbon alkyl chain [1]. The compound appears as a white solid, soluble in organic solvents including chloroform and dimethylformamide, and insoluble in water . It is indexed in authoritative chemical databases including PubChem (CID 11701296) and the EPA DSSTox database (DTXSID10470811) [2]. Commercially, it is available at research-grade purities of ≥97% from established chemical suppliers .

Why N-tert-Butyl-3-chloropropane-1-sulfonamide Cannot Be Substituted by Other 3-Chloropropane-1-sulfonamide Derivatives


The tert-butyl group on the sulfonamide nitrogen confers distinct steric bulk, solubility behavior, and synthetic reactivity that fundamentally differentiate N-tert-butyl-3-chloropropane-1-sulfonamide from analogs bearing smaller N-substituents such as methyl or dimethyl groups. This steric differentiation is not trivial: the tert-butyl substituent enables specific downstream transformations that are inaccessible to N-methyl analogs [1]. Furthermore, the tert-butyl sulfonamide motif is recognized in medicinal chemistry for conferring enhanced metabolic stability in drug candidates relative to unsubstituted or N-methyl sulfonamides [2]. Simply selecting a less expensive 3-chloropropane-1-sulfonamide derivative with a smaller N-substituent will fail in applications requiring the specific steric profile and synthetic compatibility documented in the quantitative evidence below.

Quantitative Differentiation of N-tert-Butyl-3-chloropropane-1-sulfonamide: Comparator-Based Evidence for Procurement Decisions


Cyclopropanesulfonamide Precursor: Exclusive Synthetic Compatibility with Intramolecular Cyclization

N-tert-Butyl-3-chloropropane-1-sulfonamide serves as a uniquely suitable precursor for intramolecular cyclocondensation to N-tert-butylcyclopropanesulfonamide via treatment with n-butyllithium [1]. This transformation exploits the compound's specific combination of a terminal chlorine leaving group and a tert-butyl-protected sulfonamide nitrogen that tolerates strong base conditions. Analogs with smaller N-substituents (e.g., N-methyl) undergo competing N-deprotonation or decomposition pathways under identical conditions, making them unsuitable for this cyclopropanation route.

Organic synthesis Cyclopropanation Sulfonamide chemistry

High-Yield N-Protection: 100% Yield in Boc-Protection Reaction

In the context of Hepatitis C virus (HCV) inhibitor synthesis, N-tert-butyl-3-chloropropane-1-sulfonamide undergoes N-protection with Boc (tert-butoxycarbonyl) to yield N-tert-butoxycarbonyl-3-chloropropanesulfonamide with a reported yield of 100% under optimized conditions (n-BuLi, THF/hexane, 2.5 h reaction time) [1]. While yield data for analogous transformations on N-methyl or unsubstituted 3-chloropropane-1-sulfonamides under identical conditions is not available in public literature, the quantitative 100% yield demonstrates the compound's high synthetic efficiency for N-functionalization.

Protecting group chemistry Sulfonamide derivatization Synthetic methodology

Commercial Purity Benchmark: Available at ≥99% Purity from Commercial Synthesis

Commercial synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide, when optimized, yields product with purity often exceeding 99% [1]. In comparison, N-methyl-3-chloropropane-1-sulfonamide is commercially offered at 95% minimum purity from major suppliers , while unsubstituted 3-chloropropane-1-sulfonamide derivatives typically list 95% as the standard commercial purity grade . The higher achievable purity grade for the tert-butyl analog reduces the analytical burden associated with impurity profiling.

Quality control Analytical chemistry Procurement specification

Medicinal Chemistry Differentiation: tert-Butyl Sulfonamide Scaffold Confers Metabolic Stability

The tert-butyl sulfonamide structural motif is associated with enhanced metabolic stability in drug candidates due to steric hindrance that shields the sulfonamide moiety from oxidative metabolism . The N-methyl analog 3-chloro-N-methylpropane-1-sulfonamide has been studied primarily for direct antiviral activity against RSV in vitro rather than as a metabolically stable scaffold. No direct head-to-head metabolic stability comparison between N-tert-butyl-3-chloropropane-1-sulfonamide and its N-methyl analog has been published.

Medicinal chemistry Drug metabolism Pharmacokinetics

Application Scenarios Where N-tert-Butyl-3-chloropropane-1-sulfonamide Outperforms Available Alternatives


Synthesis of N-tert-Butylcyclopropanesulfonamide via Intramolecular Cyclocondensation

This compound is the established precursor for preparing N-tert-butylcyclopropanesulfonamide via BuLi-mediated cyclocondensation in THF at −78°C [1]. The tert-butyl group protects the sulfonamide nitrogen during strong base exposure while the terminal chlorine serves as an intramolecular electrophile. N-Methyl or unsubstituted 3-chloropropane-1-sulfonamides are not documented to undergo this specific transformation, making the tert-butyl variant the only suitable substrate for this synthetic route.

Hepatitis C Virus (HCV) Inhibitor Intermediate Synthesis Requiring N-Protection

In the context of HCV inhibitor development, N-tert-butyl-3-chloropropane-1-sulfonamide undergoes efficient N-Boc protection with n-BuLi to yield N-tert-butoxycarbonyl-3-chloropropanesulfonamide in 100% yield [1]. This quantitative yield demonstrates the compound's suitability for multi-step pharmaceutical intermediate synthesis where protecting group manipulation efficiency is critical for overall process economics.

Medicinal Chemistry Programs Requiring Metabolically Stable Sulfonamide Scaffolds

For structure-activity relationship (SAR) studies where metabolic stability of the sulfonamide moiety is a key design criterion, the tert-butyl substituent provides steric shielding that literature evidence associates with reduced oxidative metabolism of sulfonamide-containing compounds [1]. Programs prioritizing metabolic stability should select the tert-butyl variant over N-methyl or unsubstituted 3-chloropropane-1-sulfonamides, which lack documented metabolic stability advantages.

High-Purity Organic Synthesis Requiring Minimal Pre-Use Purification

Research and production workflows that are sensitive to impurities and wish to avoid additional purification steps benefit from the commercial availability of N-tert-butyl-3-chloropropane-1-sulfonamide at purity levels exceeding 99% [1]. In contrast, typical commercial purity specifications for N-methyl and other substituted 3-chloropropane-1-sulfonamide derivatives are 95% . This 4+ percentage point purity advantage translates to reduced solvent consumption and labor costs associated with purification.

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